molecular formula C20H22N2O5 B2914226 benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate CAS No. 2034447-90-8

benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate

Cat. No.: B2914226
CAS No.: 2034447-90-8
M. Wt: 370.405
InChI Key: CTPALMCFOSJDAJ-UHFFFAOYSA-N
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Description

Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate is a synthetic organic compound featuring a benzyl ester group linked to an acetamido backbone, which is further substituted with an isonicotinamide moiety modified by a tetrahydro-2H-pyran-4-yloxy group.

Properties

IUPAC Name

benzyl 2-[[2-(oxan-4-yloxy)pyridine-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c23-19(26-14-15-4-2-1-3-5-15)13-22-20(24)16-6-9-21-18(12-16)27-17-7-10-25-11-8-17/h1-6,9,12,17H,7-8,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPALMCFOSJDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydro-2H-pyran-4-yl intermediate, followed by its reaction with isonicotinic acid to form the isonicotinamide derivative. The final step involves esterification with benzyl alcohol to yield the target compound. Key reaction conditions include controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up laboratory synthesis protocols. This requires optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidation products that may possess different chemical properties.

  • Reduction: It can be reduced to form different derivatives with potentially altered biological activities.

  • Substitution: The benzyl group or other functional groups within the molecule can be substituted using suitable reagents, resulting in new compounds with diverse functionalities.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various benzyl derivatives or pyran-4-yl-substituted compounds.

Scientific Research Applications

In Chemistry: Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in synthetic organic chemistry.

In Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for drug discovery and development.

In Medicine: Research indicates that this compound may be useful in treating certain diseases due to its biological activities. It is investigated for its potential therapeutic effects and mechanisms of action.

In Industry: Its chemical stability and reactivity make it suitable for applications in material science and manufacturing processes. It can be used to produce specialty chemicals and advanced materials.

Mechanism of Action

Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate exerts its effects through interactions with specific molecular targets. These targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound's unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several agrochemicals, notably tepraloxydim and clethodim, as referenced in the evidence. Below is a comparative analysis:

Feature Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate Tepraloxydim Clethodim
Core Structure Isonicotinamide with benzyl ester Cyclohexenone with oxime and pyran substituents Cyclohexenone with ethylthio and oxime groups
Key Functional Groups Benzyl ester, isonicotinamide, tetrahydro-2H-pyran-4-yloxy Chloroallyl oxime, tetrahydro-2H-pyran-4-yl Ethylthio, oxime, propyl substituents
Solubility Moderate (ester and pyran enhance lipophilicity) High (polar oxime group) Moderate (ethylthio reduces polarity)
Documented Use Not specified in evidence Herbicide (ACCase inhibitor) Herbicide (ACCase inhibitor)

Research Findings and Gaps

  • Hypothetical Applications : Based on tepraloxydim/clethodim data, the compound could be explored as a herbicide or enzyme inhibitor. However, its benzyl ester and isonicotinamide groups may redirect its utility toward pharmaceutical applications (e.g., antimicrobial or anti-inflammatory agents).

Biological Activity

Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a benzyl group, an isonicotinamide moiety, and a tetrahydro-2H-pyran group. Its molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, with a molecular weight of approximately 288.35 g/mol. The presence of the tetrahydro-2H-pyran ring contributes to its lipophilicity, which may influence its pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isonicotinamide have been studied for their effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. These compounds often act by inhibiting bacterial cell wall synthesis or disrupting membrane integrity.

Anticancer Properties

Several studies have suggested that the incorporation of tetrahydro-2H-pyran moieties in drug design can enhance anticancer activity. For example, compounds with similar structural features have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective effects. Compounds containing isonicotinamide derivatives have been linked to reduced oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction in oxidative stress in neuronal cells

Case Study: Anticancer Efficacy

In a study published by Jachimska et al., the efficacy of similar compounds was evaluated against A375 malignant melanoma cells. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase cascades. The study emphasized the importance of structural modifications in enhancing biological activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with isonicotinamide structures often act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival.
  • Cell Membrane Disruption : The lipophilic nature of tetrahydro-2H-pyran can facilitate penetration into lipid membranes, disrupting cellular integrity.
  • Signal Transduction Modulation : By influencing key signaling pathways (e.g., MAPK, PI3K/Akt), these compounds can alter cellular responses to stressors.

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